The compound is cataloged under the CAS number 1263379-05-0, and its molecular formula is C8H7F2N2O. It falls within the category of heterocyclic compounds, specifically benzimidazoles, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 5,6-difluoro-2-(hydroxymethyl)-benzimidazole typically involves several steps that can be performed using various methods:
These methods may vary based on specific laboratory conditions and desired yields, but they generally adhere to established synthetic protocols for benzimidazole derivatives.
The molecular structure of 5,6-difluoro-2-(hydroxymethyl)-benzimidazole can be described as follows:
5,6-Difluoro-2-(hydroxymethyl)-benzimidazole is involved in various chemical reactions that exploit its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 5,6-difluoro-2-(hydroxymethyl)-benzimidazole primarily revolves around its interactions with biological macromolecules:
The physical and chemical properties of 5,6-difluoro-2-(hydroxymethyl)-benzimidazole include:
5,6-Difluoro-2-(hydroxymethyl)-benzimidazole has several scientific applications:
The benzimidazole nucleus—a fusion of benzene and imidazole rings—represents one of medicinal chemistry's most versatile privileged scaffolds. First synthesized by Hoebrecker in 1872 through 2-nitro-4-methylacetanilide reduction, its biological significance remained unexplored until Woolley's 1944 hypothesis comparing it to purines [5] [7]. The pivotal discovery occurred when Brink and Folkers identified 5,6-dimethylbenzimidazole as a vitamin B₁₂ degradation product, revealing structural parallels with nucleotides that enable biomolecular interactions [7]. This triggered extensive research, culminating in FDA-approved therapeutics spanning diverse domains:
The scaffold's "privileged" status arises from hydrogen-bonding capacity (N1-H, N3), π-stacking ability, and hydrophobic surface area, enabling high-affinity target binding. Over 20 FDA-approved drugs now incorporate benzimidazole, with global markets for derivatives like albendazole exceeding $800 million annually [6].
Table 1: Evolution of Key Benzimidazole-Based Therapeutics
Year | Compound | Therapeutic Class | Clinical Impact |
---|---|---|---|
1961 | Thiabendazole | Anthelmintic | First commercial benzimidazole anthelmintic |
1980s | Omeprazole | Proton pump inhibitor | Revolutionized peptic ulcer therapy |
1990s | Candesartan | Angiotensin II antagonist | First-line hypertension treatment |
2017 | Abemaciclib | CDK4/6 inhibitor | Advanced breast cancer therapy |
Fluorination has emerged as a strategic tool for optimizing benzimidazole pharmacokinetics and target engagement. The 5,6-difluoro substitution pattern—exemplified by experimental agents like PTC-028 (CID 73427235)—imparts distinct advantages [2]:
Notably, 5,6-difluoro substitution induces a coplanar conformation with the imidazole ring, optimizing DNA minor groove binding—a mechanism leveraged in antitumor agents like bis-benzimidazole Hoechst 33342 derivatives [6].
Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Benzimidazoles
Property | 5,6-Difluoro Derivatives | Non-Fluorinated Analogs | Impact |
---|---|---|---|
Log P (octanol/water) | 1.8 - 2.5 | 1.2 - 1.9 | Enhanced membrane penetration |
Metabolic Half-life (t₁/₂) | 120 - 180 min | 45 - 60 min | Reduced dosing frequency |
Aqueous Solubility | 15 - 30 μM | 50 - 100 μM | Improved formulation potential |
Protein Binding Affinity | Kd = 10⁻⁸ - 10⁻⁹ M | Kd = 10⁻⁷ - 10⁻⁸ M | Increased target engagement efficiency |
The 5,6-difluoro-2-(hydroxymethyl)benzimidazole architecture synergizes electronic modulation with versatile derivatization capacity:
Synthetic routes exploit this duality: chemo-enzymatic transglycosylation using E. coli purine nucleoside phosphorylase (PNP) yields regioselective ribosylation at N1, with bulky 5-alkoxy groups directing 5-fluoro-6-substituted nucleosides (>90% regioselectivity) [8].
Table 3: Synthetic Approaches to 5,6-Disubstituted Benzimidazoles
Method | Conditions | Regioselectivity | Yield Range | Key Advantage |
---|---|---|---|---|
Condensation | o-PDA + RCOOH, acid catalyst, Δ | Low | 40-65% | Simple apparatus |
Microwave-Assisted | o-PDA + RCHO, MW, Na₂S₂O₅ catalyst | Moderate | 75-90% | Rapid (10-15 min) |
Chemo-Enzymatic | Transglycosylation, E. coli PNP | High (N1-ribosylation) | 60-85% | Biocatalytic specificity |
Lewis Acid Catalysis | Er(OTf)₃, H₂O, 80°C | High (2-substituted) | 70-95% | Green solvent |
Contemporary investigations focus on three strategic domains:
Critical knowledge gaps persist:
Table 4: Emerging Applications and Research Directions
Application Domain | Representative Compounds | Biological Activity | Current Status |
---|---|---|---|
Oncology | Quinoline-benzimidazole hybrids | IC₅₀ = 0.06-0.2 μM (MCF-7) | Preclinical optimization |
Antibacterials | Sulfonyl-benzimidazole derivatives | MIC = 0.5 μg/mL (MRSA) | Lead optimization |
Antivirals | 2′-Deoxyribonucleosides | No activity vs. DNA/RNA viruses (2012) | Scaffold redesign ongoing |
Supramolecular Probes | Ru(II)/imidazole complexes | MRI contrast enhancement | Phase I (metastatic cancers) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1